molecular formula C49H34N2O B15092788 N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine

N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine

Cat. No.: B15092788
M. Wt: 666.8 g/mol
InChI Key: GDMVSHBWCXDBSO-UHFFFAOYSA-N
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Description

N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine: is an organic compound known for its unique spiro structure, which combines fluorene and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine typically involves multiple steps. One common method includes the following steps:

    Synthesis of Fluorene and Xanthene Precursors: The fluorene and xanthene units are synthesized separately, often involving bromination and subsequent coupling reactions.

    Spiro Coupling: The fluorene and xanthene units are then coupled using a spiro linkage, typically facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine in electronic applications involves its role as a hole transport material. It facilitates the movement of positive charges (holes) through the organic layers of devices like OLEDs and OPVs. This is achieved through its spiro structure, which provides a high degree of conjugation and stability, allowing efficient charge transport .

Comparison with Similar Compounds

Uniqueness: N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine is unique due to its specific combination of fluorene and xanthene units, which provides a balance of rigidity and flexibility, enhancing its performance in electronic applications .

This compound’s versatility and efficiency make it a valuable material in the field of organic electronics and beyond

Biological Activity

N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine is a compound that has garnered interest in the field of organic electronics, particularly as a hole transport material (HTM) in solar cells. This article explores its biological activity, focusing on its chemical properties, applications, and relevant research findings.

  • Molecular Formula : C49H34N2O
  • Molecular Weight : 666.81 g/mol
  • CAS Number : 1160862-06-5
  • Structure : The compound features a spiro structure that contributes to its unique electronic properties, making it suitable for various applications in organic electronics.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial as antioxidants can mitigate oxidative stress in biological systems. Studies have shown that the spiro configuration enhances the stability and efficacy of these compounds as radical scavengers.

Photophysical Properties

The photophysical properties of this compound are critical for its application in solar energy conversion. It exhibits strong absorption in the UV-visible spectrum, with notable fluorescence characteristics that are beneficial for light-harvesting applications. The absorption maxima have been reported at 306 nm and 386 nm when dissolved in tetrahydrofuran (THF) .

Hole Transport Material (HTM)

This compound has been identified as an effective HTM in both solid-state dye-sensitized solar cells (ssDSCs) and perovskite solar cells (PSCs). Devices utilizing this compound have shown power conversion efficiencies (PCEs) of up to 19.84% in PSCs and 7.30% in ssDSCs . The non-planar structure reduces electronic coupling and charge recombination, enhancing device performance.

Case Studies

  • Efficiency Comparison : In a comparative study of various HTMs, this compound demonstrated competitive efficiencies against established materials like Spiro-OMeTAD .
  • Device Stability : Devices constructed with this HTM showed minimal hysteresis and stable performance across varying scan rates, indicating reliable charge transport properties .
  • Thermal Stability : The thermal properties of this compound were evaluated to ensure stability under operational conditions. It was found to maintain structural integrity at elevated temperatures commonly encountered in solar cell applications.

Summary Table of Key Properties and Findings

Property/StudyValue/Result
Molecular FormulaC49H34N2O
Molecular Weight666.81 g/mol
CAS Number1160862-06-5
Maximum Absorption306 nm, 386 nm (in THF)
Power Conversion Efficiency (PSC)Up to 19.84%
Power Conversion Efficiency (ssDSC)Up to 7.30%
Device StabilityMinimal hysteresis; stable performance

Properties

Molecular Formula

C49H34N2O

Molecular Weight

666.8 g/mol

IUPAC Name

2-N,2-N,7-N,7-N-tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine

InChI

InChI=1S/C49H34N2O/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-41-42-32-30-40(51(37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-46(42)49(45(41)33-39)43-25-13-15-27-47(43)52-48-28-16-14-26-44(48)49/h1-34H

InChI Key

GDMVSHBWCXDBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)N(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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